molecular formula C21H30N2O8S B11828400 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate

4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate

Cat. No.: B11828400
M. Wt: 470.5 g/mol
InChI Key: ZLVMAMIPILWYHQ-UHFFFAOYSA-N
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Description

Docarpamine is a dopamine prodrug developed in Japan for the treatment of chronic heart failure. It is marketed under the tradename Tanadopa. Unlike dopamine, docarpamine does not cross the blood-brain barrier and shows no effect on central nervous system activity. It is believed to exert its action by activating dopamine receptor D1 .

Preparation Methods

Docarpamine is synthesized to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively. The chemical name of docarpamine is N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. The synthetic route involves the conversion of dopamine to docarpamine through a series of esterification and amidation reactions . The industrial production methods involve the use of specific reagents and conditions to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Docarpamine undergoes hydrolysis reactions to convert into its active form, dopamine. The first step is the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonyldocarpamine. The second step is the hydrolysis of the amido linkage . Common reagents used in these reactions include water and enzymes that facilitate the hydrolysis process. The major product formed from these reactions is free dopamine .

Scientific Research Applications

Mechanism of Action

Docarpamine is administered orally and undergoes enzymatic hydrolysis in the gastrointestinal tract to convert into its active form, dopamine. Dopamine then binds to and activates dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. Activation of D1-like receptors leads to vasodilation and increased renal perfusion, while activation of D2-like receptors modulates neurotransmitter release and influences cardiovascular function . The clinical use of docarpamine leverages these pharmacological properties to manage acute decompensated heart failure and improve renal perfusion .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVMAMIPILWYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860974
Record name 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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